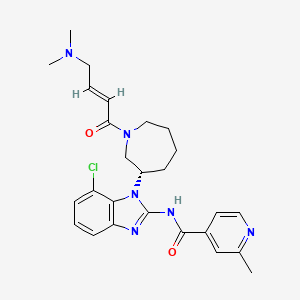

Nazartinib S-enantiomer

Beschreibung

Overview of EGFR as a Molecular Target in Oncogenesis

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. mdpi.com It is a member of the ErbB family of receptor tyrosine kinases. mdpi.com The binding of specific ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular signaling events. mdpi.com However, in many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and tumor growth. mdpi.com These alterations make EGFR a prime molecular target for anticancer therapies.

Evolution of EGFR Tyrosine Kinase Inhibitors (TKIs)

The development of EGFR tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of cancers with EGFR mutations, particularly non-small cell lung cancer (NSCLC).

First-Generation EGFR TKIs: Compounds like gefitinib (B1684475) and erlotinib (B232) were the first to be approved. mdpi.com They reversibly bind to the ATP-binding site of the EGFR kinase domain, competing with ATP and inhibiting its signaling activity. mdpi.comersnet.org

Second-Generation EGFR TKIs: To address acquired resistance to first-generation drugs, second-generation TKIs such as afatinib (B358) and dacomitinib (B1663576) were developed. ersnet.orgmdpi.com These agents form a covalent bond with a cysteine residue in the EGFR binding site, leading to irreversible inhibition. mdpi.com While effective against some resistance mutations, their application can be limited by toxicity due to their inhibition of wild-type (WT) EGFR. oncotarget.com

Third-Generation EGFR TKIs: A major mechanism of resistance to first- and second-generation TKIs is the T790M mutation in the EGFR gene. oncotarget.comnih.gov This "gatekeeper" mutation restores ATP affinity, reducing the efficacy of reversible inhibitors. amegroups.org Third-generation TKIs, including nazartinib (B611988) and osimertinib, were specifically designed to target EGFR-sensitizing mutations as well as the T790M resistance mutation while sparing WT EGFR. oncotarget.commemoinoncology.comspandidos-publications.com

Rationale for Selective and Irreversible EGFR Kinase Inhibitors

The development of selective and irreversible EGFR kinase inhibitors is driven by the need to overcome resistance mechanisms and improve therapeutic outcomes. Irreversible inhibitors that form a covalent bond with the target protein can offer a more durable and potent inhibition compared to reversible binders. mdpi.com Furthermore, selectivity for mutant forms of EGFR over the wild-type receptor is crucial for minimizing off-target effects and associated toxicities. nih.gov Nazartinib is a covalent, irreversible, and mutant-selective EGFR inhibitor. targetmol.com

Significance of Stereochemistry in Small Molecule Kinase Inhibitors

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and efficacy. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they may have identical chemical formulas, their biological activities can differ significantly. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. In the context of kinase inhibitors, one enantiomer may exhibit significantly higher potency or a better safety profile than the other. mdpi.com

Elucidation of the Research Focus: Nazartinib S-enantiomer within EGFR-TKI Development

This article focuses specifically on the This compound . Research has shown that the S-enantiomer of Nazartinib is the less active form of the drug. targetmol.commedchemexpress.comtargetmol.comadooq.com The active form is the corresponding R-enantiomer. Understanding the properties and activity of the less active enantiomer is crucial for several reasons. It helps in elucidating the structure-activity relationship of the drug, provides a baseline for comparing the activity of the more potent enantiomer, and is important for ensuring the stereochemical purity of the active pharmaceutical ingredient.

Detailed Research Findings

Nazartinib and its Enantiomers

Nazartinib (also known as EGF816) is a third-generation EGFR-TKI designed to be a covalent and mutant-selective inhibitor. medchemexpress.com It has demonstrated potent inhibitory activity against EGFR with activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation. targetmol.commedchemexpress.com

| Property | Value |

| Molecular Formula | C26H31ClN6O2 |

| Molecular Weight | 495.02 g/mol |

| Stereochemistry | Absolute |

| Defined Stereocenters | 1 / 1 |

Data sourced from nih.gov

The stereocenter in Nazartinib leads to the existence of two enantiomers: the R-enantiomer and the S-enantiomer.

Biological Activity of Nazartinib

Nazartinib has shown potent inhibition of phosphorylated EGFR (pEGFR) levels in various cell lines harboring EGFR mutations. medchemexpress.comncats.io It also effectively inhibits cell proliferation in these cell lines. medchemexpress.comncats.io

| Cell Line | EGFR Mutation | pEGFR Inhibition (EC50) | Cell Proliferation Inhibition (EC50) |

| H3255 | L858R | 5 nM | 9 nM |

| HCC827 | exon 19 deletion | 1 nM | 11 nM |

| H1975 | L858R/T790M | 3 nM | 25 nM |

Data sourced from medchemexpress.comncats.io

Comparative Activity of Nazartinib Enantiomers

As previously stated, the this compound is the less active of the two stereoisomers. targetmol.commedchemexpress.comtargetmol.comadooq.com While specific quantitative data comparing the inhibitory activity of the S-enantiomer to the R-enantiomer (the active form, Nazartinib) is not extensively detailed in the provided search results, the consistent description of the S-enantiomer as "less active" underscores the importance of stereochemistry in the interaction of Nazartinib with its target. targetmol.commedchemexpress.comtargetmol.comadooq.com This difference in activity is attributed to the specific three-dimensional conformation required for optimal binding to the EGFR kinase domain. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[7-chloro-1-[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMMMLWIABWRKL-OEMHODTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Analysis of Nazartinib S Enantiomer

Determination of Absolute Stereochemical Configuration

The assignment of the absolute configuration of a chiral center is a fundamental aspect of stereochemical characterization. youtube.com For Nazartinib (B611988), the configuration is defined as (R) or (S) based on the Cahn-Ingold-Prelog priority rules applied to the substituents around the chiral carbon atom of the azepane moiety. youtube.comnih.govthieme-connect.com The IUPAC name for the active enantiomer is N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide, which explicitly defines the active form as the R-enantiomer. nih.gov Consequently, the subject of this article is its stereoisomeric counterpart, the S-enantiomer.

Spectroscopic techniques such as Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration of chiral molecules. youtube.com However, a review of the available scientific literature indicates that the absolute configuration of Nazartinib was not determined by these methods. Instead, the stereochemistry was established through its synthesis, which utilized a precursor of a known, predefined chirality.

The synthesis of Nazartinib relies on the key chiral intermediate, (3R)-3-aminoazepane. acs.org The absolute configuration of this precursor is controlled during its own synthesis, notably through highly stereoselective enzymatic reactions. acs.orgaurigeneservices.com Reports describe the production of (3R)-3-aminoazepane with a high degree of enantiomeric purity (99.2% enantiomeric excess). acs.org By using the (3R)-aminoazepane intermediate, the resulting Nazartinib product is necessarily the R-enantiomer. This synthetic strategy predetermines the absolute configuration, making subsequent spectroscopic assignment of the final product unnecessary and by extension defines the structure of the S-enantiomer.

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute spatial arrangement of atoms in a molecule. youtube.com This technique, when applied to an enantiomerically pure crystal, can unambiguously establish its R or S configuration.

While crystal structures of compounds related to Nazartinib complexed with their target protein, EGFR, are available in databases (e.g., PDB ID: 5FEQ), these represent the ligand bound within a protein's active site and are not of the pure, unbound small molecule. google.com To date, there are no publicly available reports or crystal structures in the Protein Data Bank (PDB) for the enantiomerically pure Nazartinib S-enantiomer.

Analytical Methodologies for Enantiomeric Purity and Quantification

The quantification of the S-enantiomer is crucial for determining the enantiomeric purity of the active R-enantiomer. Chiral chromatography is the primary technique reported for the separation and analysis of Nazartinib enantiomers.

Chiral HPLC, and its related technique Supercritical Fluid Chromatography (SFC), is the documented method for separating the enantiomers of Nazartinib. semanticscholar.org The discovery and development of Nazartinib relied on preparative chiral SFC to isolate the individual enantiomers for biological evaluation. googleapis.com The separation was achieved using a polysaccharide-based chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with each enantiomer. googleapis.com

The primary literature describes a specific method for the preparative separation of Nazartinib enantiomers. googleapis.com In this method, the S-enantiomer was identified as the first enantiomer to elute from the column, with the active R-enantiomer eluting second. googleapis.com

| Parameter | Condition |

|---|---|

| Technique | Preparative Supercritical Fluid Chromatography (SFC) |

| Column | Chiralpak AD-H, 2.1 x 25 cm, 5 µm |

| Mobile Phase | Isocratic |

| Composition | 40% Methanol (containing 0.2% NH4OH) in CO2 |

| Elution Order | 1st Peak: S-enantiomer, 2nd Peak: R-enantiomer |

Table 1: Chiral SFC Conditions for Nazartinib Enantiomer Separation. googleapis.com

Chiral Gas Chromatography is another technique used for the separation of volatile chiral compounds. While patents related to similar chemical entities mention chiral GC as a potential generic method for enantiomeric separation, there are no specific methods reported in the scientific literature for the analysis of the this compound using this technique. googleapis.com The physicochemical properties of Nazartinib, a relatively large and non-volatile molecule, make it more amenable to analysis by HPLC or SFC.

Chiral Capillary Electrophoresis is a powerful analytical technique known for its high separation efficiency and low sample consumption, making it suitable for the analysis of chiral pharmaceuticals. The method separates enantiomers based on their differential mobility in an electric field when they interact with a chiral selector added to the buffer. Despite its utility in chiral analysis, there are currently no published studies or validated methods describing the use of Capillary Electrophoresis for the separation or quantification of the this compound. The established method remains chiral SFC/HPLC.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD)

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic methods that provide detailed information about the three-dimensional structure of chiral molecules. researchgate.net These techniques are instrumental in assigning the absolute configuration of enantiomers and are widely used in the pharmaceutical industry for the characterization of chiral drugs. wikipedia.orgmdpi.comnih.gov

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. azom.com This differential absorption arises from the vibrational transitions within the molecule and is exquisitely sensitive to its stereochemistry. azom.com For a pair of enantiomers, the VCD spectra are expected to be mirror images of each other, exhibiting equal magnitude but opposite signs for corresponding vibrational bands. jasco-global.com

Detailed Research Findings:

Although specific research findings on the VCD analysis of the this compound are not published, a hypothetical VCD analysis would involve the following steps:

Experimental VCD Spectrum Acquisition: A solution of the this compound would be prepared, and its VCD spectrum would be recorded over a specific range of infrared frequencies.

Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the theoretical VCD spectrum for a molecule with the known S-configuration of Nazartinib. researchgate.net

Spectral Comparison: The experimentally measured VCD spectrum would be compared with the theoretically calculated spectrum. A good correlation between the experimental and calculated spectra would confirm the absolute configuration of the enantiomer as S.

The table below illustrates hypothetical VCD data for the this compound, showcasing the expected differential absorbance (ΔA) at specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) | Differential Absorbance (ΔA x 10⁻⁵) (Hypothetical) |

| 1710 | C=O stretch (amide) | +2.5 |

| 1645 | C=C stretch (alkene) | -1.8 |

| 1590 | Aromatic C=C stretch | +3.2 |

| 1450 | CH₂ bend | -0.9 |

| 1380 | CH₃ bend | +1.5 |

This table contains hypothetical data for illustrative purposes.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. sato-gallery.com This phenomenon, known as the Cotton effect, is observed in the vicinity of an absorption band of a chiral molecule and provides valuable information about its stereochemical structure. guidetopharmacology.org Similar to VCD, the ORD curves of enantiomers are mirror images of each other. guidetopharmacology.org

Detailed Research Findings:

A typical ORD analysis of the this compound would involve measuring its specific rotation at various wavelengths. The resulting ORD curve would then be compared to that of its corresponding R-enantiomer. The S-enantiomer is expected to show a Cotton effect that is opposite in sign to that of the R-enantiomer.

The following table presents hypothetical ORD data for the this compound, demonstrating the change in specific rotation with wavelength.

| Wavelength (nm) | Specific Rotation [α] (degrees) (Hypothetical) |

| 600 | -50 |

| 550 | -75 |

| 500 | -110 |

| 450 | -160 |

| 400 | -250 |

This table contains hypothetical data for illustrative purposes.

Enantioselective Synthetic Methodologies for Nazartinib S Enantiomer

Strategies for Asymmetric Synthesis of Chiral Intermediates

The key to the enantioselective synthesis of Nazartinib (B611988) S-enantiomer lies in the stereocontrolled formation of its chiral amine intermediate. Various asymmetric strategies can be envisaged for this purpose, broadly categorized into biocatalytic and chemocatalytic methods.

Biocatalytic Approaches for Stereoselective Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can afford high enantiopurities, often obviating the need for protecting groups and reducing waste.

The asymmetric reduction of a prochiral ketone precursor is a viable route to the chiral alcohol, which can then be converted to the corresponding amine. Whole-cell biocatalysts, such as those from the Lactobacillus genus, are known to contain alcohol dehydrogenases (ADHs) that can reduce a wide range of ketones with high enantioselectivity.

For the synthesis of a chiral precursor to Nazartinib S-enantiomer, a hypothetical prochiral ketone could be subjected to reduction using Lactobacillus kefir. These microorganisms often exhibit a preference for producing one enantiomer over the other, governed by Prelog's rule or anti-Prelog selectivity depending on the specific enzymes present and the substrate structure. The process typically involves incubating the ketone substrate with a culture of the microorganism, often supplemented with a simple sugar as a co-factor regenerating system.

Table 1: Hypothetical Enzymatic Reduction of a Prochiral Ketone Precursor using Lactobacillus kefir

| Substrate | Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Conversion |

| Prochiral Ketone | Lactobacillus kefir | (S)-Alcohol | >95% | High |

Note: This data is illustrative and based on typical results for asymmetric ketone reductions using Lactobacillus species.

Transaminases (TAs) are powerful biocatalysts for the direct asymmetric synthesis of chiral amines from prochiral ketones. newdrugapprovals.orgguidetomalariapharmacology.org This one-step process is highly atom-economical. An (S)-selective ω-transaminase could be employed to directly convert a prochiral ketone intermediate into the desired S-enantiomer of the amine precursor for Nazartinib.

The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine or L-alanine, to the ketone substrate. nih.gov The equilibrium of this reaction can be unfavorable, and thus, strategies such as using a large excess of the amino donor or removing the ketone byproduct are often employed to drive the reaction to completion.

Table 2: Potential Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine Precursor

| Substrate Ketone | Transaminase Type | Amino Donor | Product Amine | Enantiomeric Excess (ee) |

| Prochiral Precursor | (S)-selective ω-TA | Isopropylamine | (S)-Amine | >99% |

Note: This data represents typical outcomes for asymmetric amination of prochiral ketones using engineered transaminases.

Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small organic molecules to catalyze enantioselective transformations. For the synthesis of a chiral amine, a chiral phosphoric acid (CPA) or a primary amine-based catalyst could be employed. For instance, a CPA could catalyze the reductive amination of a ketone precursor, activating the imine intermediate towards enantioselective reduction.

Alternatively, an asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst, could establish the stereocenter. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Chiral Ligand-Mediated Asymmetric Catalysis

Transition metal catalysis, in conjunction with chiral ligands, is a cornerstone of asymmetric synthesis. The enantioselective hydrogenation of a prochiral enamine or imine intermediate is a well-established method for producing chiral amines. Catalysts based on rhodium, iridium, or ruthenium, complexed with chiral phosphine ligands (e.g., BINAP, DuPhos), have demonstrated high efficiency and enantioselectivity in such transformations.

For the synthesis of the this compound precursor, a prochiral imine could be synthesized from the corresponding ketone and an ammonia source, followed by asymmetric hydrogenation using a suitable chiral catalyst.

Table 3: Illustrative Chiral Ligand-Mediated Asymmetric Hydrogenation

| Substrate | Catalyst System | Chiral Ligand | Product Enantiomer | Enantiomeric Excess (ee) |

| Prochiral Imine | [Rh(COD)Cl]₂ | (S,S)-Et-DuPhos | (S)-Amine | >98% |

Note: This table provides representative data for the asymmetric hydrogenation of imines.

Stereodivergent Synthesis of Nazartinib Stereoisomers

Stereodivergent synthesis allows for the selective preparation of any stereoisomer of a molecule with multiple stereocenters. While Nazartinib itself has one primary stereocenter, a stereodivergent approach would be invaluable for synthesizing all possible stereoisomers for structure-activity relationship (SAR) studies.

A common strategy involves using a single starting material and selectively applying different chiral catalysts or reagents to access each stereoisomer. For instance, in a transaminase-catalyzed reaction, employing an (S)-selective transaminase would yield the (S)-amine, while an (R)-selective transaminase would produce the (R)-amine.

Similarly, in chiral ligand-mediated catalysis, the use of one enantiomer of a chiral ligand (e.g., (R)-BINAP) would lead to one product enantiomer, while its opposite enantiomer ((S)-BINAP) would furnish the other. By systematically controlling the stereochemistry at the key amine center, all possible stereoisomers of Nazartinib could be synthesized and evaluated.

Isolation and Purification of Enantiomerically Pure this compound

The isolation of the desired S-enantiomer of Nazartinib from a racemic mixture requires specialized techniques that can differentiate between the two mirror-image isomers. The following subsections detail two prominent methods employed for this purpose.

Chiral Preparative Chromatography

Chiral preparative chromatography is a powerful and widely used technique for the separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Nazartinib, leading to their differential retention times and subsequent separation.

The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. The mobile phase composition, flow rate, and temperature are optimized to maximize the resolution between the enantiomeric peaks while maintaining a reasonable run time. Supercritical fluid chromatography (SFC) has emerged as a greener alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, often providing faster separations with reduced solvent consumption. The fractions containing the purified this compound are collected, and the solvent is removed to yield the final product.

Comparative Analysis of Enantioselective Synthesis Routes

The choice of an enantioselective synthesis route for an API like this compound is a multifaceted decision that involves a thorough evaluation of various factors. This section provides a comparative analysis of the different potential routes based on yield, enantiomeric excess, scalability, and adherence to green chemistry principles.

| Parameter | Diastereomeric Salt Crystallization | Chiral Preparative Chromatography | Asymmetric Synthesis (Hypothetical) |

| Yield | Variable, often moderate due to multiple crystallization steps and potential loss of material in the mother liquor. | Generally high, with good recovery of the desired enantiomer. | Potentially the highest, as it aims to directly produce the desired enantiomer. |

| Enantiomeric Excess (% ee) | Can achieve high enantiomeric excess (>99%) with careful optimization of crystallization conditions. | Excellent, routinely achieves >99.5% ee. | Highly dependent on the catalyst and reaction conditions; can range from moderate to excellent. |

| Scalability | Well-established and scalable method, widely used in industrial-scale production of chiral drugs. | Scalable, but can be more expensive and resource-intensive for very large quantities compared to crystallization. | Can be challenging to scale up, as catalyst performance and reaction conditions may need significant optimization for large-scale production. |

| Green Chemistry Principles | Can generate significant solvent waste and may require the use of stoichiometric amounts of a chiral resolving agent, which may not be easily recoverable. | Can be solvent-intensive, although the use of SFC can significantly reduce the environmental impact. | Often considered a greener approach as it can reduce the number of steps and waste generated compared to resolution methods. Biocatalysis, a form of asymmetric synthesis, is particularly aligned with green chemistry principles. |

Detailed Research Findings:

While specific data for the enantioselective synthesis of this compound is not extensively available in the public domain, general principles from the synthesis of other chiral APIs can be applied.

Enantiomeric Excess: Both diastereomeric salt crystallization and chiral preparative chromatography are capable of producing the this compound with very high enantiomeric excess, often exceeding 99%. The choice between the two may come down to the specific challenges in developing a robust crystallization process versus the cost and throughput of a chromatographic separation.

Scalability: The scalability of diastereomeric salt crystallization is a significant advantage, with established protocols for large-scale industrial production. Chiral preparative chromatography is also scalable, with large-scale systems available, but the cost of the chiral stationary phase and the solvent consumption can be limiting factors for very high-volume APIs. The scalability of an asymmetric synthesis route is highly dependent on the specific catalytic system employed.

Molecular Mechanism of Action of Nazartinib S Enantiomer

Irreversible Covalent Binding to EGFR Mutants

The therapeutic efficacy of Nazartinib (B611988) is rooted in its designed ability to form a permanent, covalent bond with the EGFR protein. cancer.govnih.gov This binding is not indiscriminate; it is highly specific for EGFR proteins that have undergone particular mutations that drive cancer, which differentiates it from previous EGFR-targeting drugs. aacrjournals.orgnih.govfrontiersin.org

Specificity for Activating EGFR Mutations (L858R, Exon 19 Deletions)

Nazartinib demonstrates potent inhibitory action against the most prevalent activating mutations in the EGFR gene: the L858R point mutation and deletions within exon 19. aacrjournals.orgnih.govfrontiersin.orgnih.gov These mutations cause the EGFR protein to be constantly active, leading to unchecked cell division and tumor growth. nih.govrsc.org Nazartinib is engineered to form a covalent bond with the Cys797 residue within the ATP-binding site of these mutated EGFRs. nih.gov This irreversible binding effectively and permanently shuts down the enzyme's activity. researchgate.netaacrjournals.orgnih.gov

Inhibition of Acquired Resistance EGFR T790M Mutation

A major hurdle in treating EGFR-mutant cancers with first- and second-generation TKIs is the emergence of the T790M resistance mutation. frontiersin.orgjnjmedicalconnect.com This "gatekeeper" mutation alters the structure of the EGFR protein, preventing older inhibitors from binding effectively. jnjmedicalconnect.com Nazartinib was specifically developed to overcome this challenge. aacrjournals.orgnih.govfrontiersin.orgasco.org Its structure allows it to bind to and inhibit the T790M-mutated EGFR, thereby circumventing this common mechanism of drug resistance. cancer.govnih.govfrontiersin.orgncats.io

Differentiation from Wild-Type EGFR Inhibition

A key feature of Nazartinib is its high degree of selectivity for mutant forms of EGFR over the normal, non-mutated (wild-type) version of the protein. aacrjournals.orgnih.govfrontiersin.org It has been shown to have up to 60-fold greater selectivity for mutant EGFR compared to wild-type EGFR in laboratory studies. selleckchem.comselleckchem.com This selectivity is crucial because inhibiting wild-type EGFR in healthy tissues can lead to significant side effects. cancer.govnih.govncats.io By preferentially targeting the mutated receptors driving the cancer, Nazartinib can achieve its therapeutic effect with potentially fewer off-target effects. cancer.govnih.govncats.io In cell-based assays, low concentrations of Nazartinib did not inhibit the viability of cells expressing wild-type EGFR. nih.gov The IC50 value for Nazartinib against wild-type EGFR was found to be 1031 nM, indicating lower potency against the non-mutated form. nih.gov

Kinetic Characterization of Covalent Binding (Ki, Kinact)

| EGFR Mutant | Ki (nM) | kinact (min-1) |

|---|---|---|

| L858R/T790M | 31 | 0.222 |

Data sourced from multiple references. ncats.iomedchemexpress.comprobechem.comadooq.commedkoo.com

Downstream Signaling Pathway Modulation

By irreversibly blocking the kinase function of mutant EGFR, Nazartinib effectively halts the chain of molecular signals that drive cancer cell growth and survival. cancer.govnih.govncats.io

Inhibition of EGFR Phosphorylation (pEGFR)

A primary function of an active EGFR is to phosphorylate itself, creating docking sites for other proteins in a signaling cascade. jnjmedicalconnect.com Nazartinib's covalent binding prevents this critical autophosphorylation step. aacrjournals.orgnih.gov In laboratory studies using cancer cell lines with EGFR mutations (H3255, HCC827, and H1975), Nazartinib potently inhibited the phosphorylation of EGFR (pEGFR). selleckchem.commedchemexpress.comprobechem.commedkoo.comncats.io This inhibition was observed in a dose- and time-dependent manner in mouse xenograft models. researchgate.netresearchgate.net Single-dose studies have shown that Nazartinib leads to a sustained inhibition of EGFR phosphorylation, which is consistent with its irreversible binding mechanism. selleckchem.comaacrjournals.orgnih.govresearchgate.net This blockade of pEGFR extends to downstream signaling proteins such as AKT and ERK, further disrupting the cancer-promoting pathways. nih.govjnjmedicalconnect.commedkoo.comresearchgate.net

Attenuation of MAPK Pathway Signaling (ERK Phosphorylation)

Suppression of PI3K/AKT/mTOR Pathway Signaling (AKT Phosphorylation)

Similar to the MAPK pathway, the PI3K/AKT/mTOR signaling cascade is another crucial pathway downstream of EGFR. Inhibition of this pathway, often measured by the phosphorylation status of AKT, is a key mechanism of action for effective EGFR inhibitors. The parent compound, Nazartinib, has been shown to effectively suppress this pathway. medchemexpress.com As the less active enantiomer, the Nazartinib S-enantiomer is expected to have a substantially diminished effect on the suppression of PI3K/AKT/mTOR pathway signaling and AKT phosphorylation. targetmol.commedchemexpress.com Detailed research focusing solely on the S-enantiomer's impact on this pathway is not currently available.

Molecular Interactions and Binding Affinity

The interaction between a ligand and its target protein is fundamental to its pharmacological effect. For Nazartinib, this involves a covalent bond with the EGFR protein. The difference in activity between the enantiomers arises from the specific three-dimensional arrangement of atoms, which dictates the efficiency of this interaction.

Structural Basis of Ligand-EGFR Interaction (via Molecular Docking and Dynamics Simulations)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor. For Nazartinib, these studies would reveal how it fits into the ATP-binding pocket of EGFR. While such studies have likely been performed during the development of Nazartinib to optimize its activity, leading to the selection of the R-enantiomer, specific molecular docking and dynamics simulation data for the S-enantiomer are not publicly documented. It is hypothesized that the stereochemistry of the S-enantiomer results in a suboptimal orientation within the EGFR binding site, hindering the necessary interactions for potent inhibition.

Identification of Key Amino Acid Residues for Binding and Selectivity

The binding of covalent EGFR inhibitors like Nazartinib involves interaction with specific amino acid residues within the EGFR kinase domain, notably a cysteine residue (Cys797) for covalent bond formation. The selectivity of Nazartinib for mutant EGFR over wild-type is also dictated by interactions with other key residues. It is presumed that the spatial arrangement of the functional groups in the this compound does not allow for the same favorable interactions with these key amino acid residues as the R-enantiomer, leading to its reduced activity. targetmol.commedchemexpress.com However, specific studies identifying the precise, albeit weaker, interactions and key residues involved in the binding of the S-enantiomer are not available.

Characterization of Allosteric or Orthosteric Binding Mechanisms

Nazartinib is known to be an orthosteric inhibitor, meaning it binds to the same site as the natural ligand (ATP). This is typical for kinase inhibitors that target the ATP-binding pocket. There is no evidence to suggest that the this compound would differ in its general binding site location. Therefore, it is also considered an orthosteric ligand. The difference in activity is not due to a different binding mechanism (allosteric vs. orthosteric), but rather to a less effective and likely less stable interaction at the orthosteric site due to its stereochemical configuration.

Preclinical Biological Evaluation of Nazartinib S Enantiomer in Vitro Models

Gene Expression and Proteomic Profiling in Responding Cells

To gain a deeper understanding of the molecular changes induced by Nazartinib (B611988) S-enantiomer, researchers can perform gene expression and proteomic profiling on cancer cells that are sensitive to the drug. These analyses can reveal the downstream signaling pathways that are modulated by the inhibitor and identify potential biomarkers of response. While specific gene expression and proteomic profiling data for the Nazartinib S-enantiomer are not detailed in the provided search results, the mechanism of action of Nazartinib suggests that it would significantly impact pathways downstream of EGFR. Inhibition of EGFR phosphorylation would be expected to alter the expression and activity of proteins involved in the MAPK and PI3K-Akt signaling pathways, which are critical for cell proliferation, survival, and growth.

Organoid and 3D Cell Culture Model Studies

While traditional 2D cell culture provides valuable initial data, three-dimensional (3D) cell culture models, such as organoids, are increasingly being used in preclinical research. These models more accurately recapitulate the complex microenvironment of tumors in vivo. At present, specific studies on the evaluation of this compound in organoid or other 3D cell culture models are not available in the provided search results. Such studies would be a valuable next step to further validate the preclinical efficacy of this compound in a more physiologically relevant setting.

Preclinical Biological Evaluation of Nazartinib in Combination with Other Signaling Pathway Inhibitors (In Vitro Models)

The efficacy of targeted therapies in oncology can be limited by intrinsic or acquired resistance. A key strategy to overcome this challenge is the use of combination therapies that target multiple oncogenic signaling pathways simultaneously. Preclinical in vitro studies have explored the combination of Nazartinib (EGF816), a potent and selective inhibitor of mutant epidermal growth factor receptor (EGFR), with inhibitors of other critical pathways such as CDK4/6, c-MET, and SHP2.

Combination with CDK4/6 Inhibitors

The cell cycle machinery is frequently dysregulated in cancer, and the cyclin-dependent kinases 4 and 6 (CDK4/6) are central regulators of the G1-S phase transition. d-nb.info The combination of EGFR inhibitors with CDK4/6 inhibitors is based on the rationale of inducing a more potent and durable cell cycle arrest.

Preclinical studies have demonstrated a synergistic anti-tumor effect when combining Nazartinib with the CDK4/6 inhibitor Ribociclib. In in vitro models of non-small cell lung cancer (NSCLC), a clear combinatorial benefit was observed. researchgate.net Further studies using patient-derived xenografts (PDXs) confirmed that the addition of Ribociclib to Nazartinib resulted in robust anti-tumor efficacy. oncotarget.com This suggests that the dual inhibition of EGFR-driven proliferation and the cell cycle machinery can provide a significant therapeutic advantage.

Table 1: In Vitro Combination Studies of Nazartinib with CDK4/6 Inhibitors

| Cell Line Type | Combination Agent | Observed Effect | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Ribociclib | Combinatorial Benefit | researchgate.net |

| Patient-Derived Xenografts | Ribociclib | Robust Antitumor Efficacy | oncotarget.com |

Combination with c-MET Inhibitors

Activation of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase, through amplification or its ligand hepatocyte growth factor (HGF), is a known mechanism of resistance to EGFR inhibitors in NSCLC. mdpi.comdovepress.com While direct in vitro studies combining Nazartinib with a c-MET inhibitor were not prominently featured in the reviewed literature, the underlying principle is well-established.

Preclinical research has shown that combining other EGFR inhibitors, such as erlotinib (B232), with c-MET targeting agents can effectively overcome this resistance. dovepress.comnih.gov For instance, the combination of the c-MET inhibitor ABN401 with erlotinib led to approximately 90% tumor growth inhibition in a c-MET-amplified NSCLC patient-derived xenograft model. nih.gov These findings provide a strong rationale for investigating the combination of Nazartinib with c-MET inhibitors to preempt or treat resistance mediated by this pathway.

Combination with SHP2 Inhibitors

Src homology 2 domain-containing phosphatase (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), including EGFR, by activating the RAS-MAPK pathway. nih.govnih.gov SHP2 inhibition represents a novel strategy to block this signaling cascade.

In vitro studies in EGFR-mutant lung cancer models have demonstrated a clear combination benefit when treating cells with Nazartinib and the allosteric SHP2 inhibitor TNO155. nih.gov The synergy was associated with a more sustained inhibition of ERK, a key downstream effector in the MAPK pathway. nih.gov These promising preclinical results led to the initiation of a Phase 1 clinical trial (NCT03114319) to assess the safety and efficacy of TNO155 in combination with Nazartinib (EGF816) in patients with advanced solid tumors. mycancergenome.org Further research with other SHP2 inhibitors like IACS-13909 has also supported this combination strategy as a way to overcome both EGFR-dependent and independent resistance mechanisms to EGFR inhibitors. nih.govmdanderson.org

Table 2: In Vitro Combination Studies of Nazartinib with SHP2 Inhibitors

| Cell Line Type | Combination Agent | Observed Effect | Reference |

|---|---|---|---|

| EGFR-mutant Lung Cancer | TNO155 | Combination benefit; Sustained ERK inhibition | nih.gov |

Preclinical Biological Evaluation of Nazartinib S Enantiomer in Vivo Models

Efficacy in Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are powerful tools in cancer research as they allow for the development of tumors de novo within a natural, immune-proficient microenvironment. embopress.org These models can closely mimic the genetic and histopathological features of human cancers, making them invaluable for preclinical drug evaluation. embopress.org While specific studies focusing solely on the S-enantiomer of nazartinib (B611988) in GEMMs are not extensively detailed in the provided search results, the development of such models with specific EGFR mutations, including those resistant to earlier generation TKIs, provides a crucial platform for evaluating the efficacy of third-generation inhibitors like nazartinib. frontiersin.org The ability to generate GEMMs with inducible, tissue-specific expression of mutant EGFR allows for the investigation of nazartinib's activity against tumors that arise and progress in a manner that more closely resembles human disease. embopress.org

Tumor Growth Inhibition and Regression in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.

The efficacy of nazartinib has been demonstrated in several cell line-derived xenograft (CDX) models, particularly those harboring EGFR mutations. In a mouse model using the H1975 cell line, which carries the L858R and T790M EGFR mutations, nazartinib showed significant, dose-dependent antitumor activity. medchemexpress.com Treatment resulted in tumor growth inhibition, and at higher doses, led to tumor regression. medchemexpress.com Specifically, in the H1975 xenograft model, nazartinib demonstrated dose-dependent efficacy, with higher doses leading to near-complete tumor regression. medchemexpress.com Similarly, in the H3255 xenograft model, which expresses the L858R EGFR mutation, nazartinib also exhibited significant antitumor activity. medchemexpress.com

| Xenograft Model | EGFR Mutation | Observed Effect |

|---|---|---|

| H1975 | L858R/T790M | Dose-dependent tumor growth inhibition and regression. medchemexpress.com |

| H3255 | L858R | Significant antitumor activity. medchemexpress.com |

Patient-derived xenograft (PDX) models, created by implanting tumor fragments from a patient directly into immunodeficient mice, are considered to better recapitulate the heterogeneity and microenvironment of human tumors. nih.gov In a PDX model expressing the H773_V774insNPH EGFR exon 20 insertion mutation, nazartinib demonstrated an antitumor effect. nih.gov This finding is significant as it suggests potential efficacy against less common EGFR mutations that are often resistant to earlier-generation TKIs. nih.gov The use of PDX models is crucial for assessing the activity of drugs like nazartinib across a wider spectrum of patient-relevant tumor subtypes. nih.govamegroups.org

EGFR exon 20 insertions represent a challenging subtype of mutations that are generally associated with resistance to first- and second-generation EGFR TKIs. d-nb.infofrontiersin.org Preclinical studies have indicated that nazartinib may have potential therapeutic benefits for tumors with these mutations. nih.govamegroups.cn In vitro data has shown that nazartinib demonstrates similar efficacy to other third-generation inhibitors against cells expressing EGFR exon 20 insertions. nih.gov The aforementioned antitumor effect of nazartinib in a PDX model with an exon 20 insertion further supports its potential activity against this difficult-to-treat mutation subtype. nih.gov

Mechanistic Biomarker Analysis in Animal Tissues (e.g., pEGFR, pRb, Cyclin D1)

To understand the mechanism of action of nazartinib in vivo, researchers analyze pharmacodynamic biomarkers in tumor tissues from treated animals. Nazartinib potently inhibits the phosphorylation of EGFR (pEGFR) in a dose-dependent manner. ncats.io This inhibition of the primary target leads to the downstream suppression of signaling pathways that drive cell proliferation. Key proteins in these pathways include the retinoblastoma protein (pRb) and Cyclin D1. The retinoblastoma protein is a tumor suppressor that controls cell cycle progression, and its function is regulated by phosphorylation. nih.govnih.gov Cyclin D1, which can form complexes with pRb, is a key regulator of the G1 phase of the cell cycle. nih.govnih.gov By inhibiting EGFR signaling, nazartinib is expected to lead to decreased phosphorylation of pRb and altered levels of Cyclin D1, ultimately contributing to the observed tumor growth inhibition.

Structure Activity Relationship Sar and Medicinal Chemistry of Nazartinib S Enantiomer

Identification of Key Pharmacophores and Structural Motifs

The molecular architecture of Nazartinib (B611988) is defined by several key pharmacophoric features that are essential for its biological activity. A pharmacophore represents the specific ensemble of steric and electronic properties necessary to ensure optimal interactions with a biological target. mdpi.com For Nazartinib, these core components include a benzimidazole (B57391) nucleus, a 3-substituted azepane linker, and a reactive covalent warhead. nih.govresearchgate.netmdpi.com

The primary structural motifs are:

The Benzimidazole Nucleus : This heterocyclic system serves as a scaffold, anchoring the other components in the correct orientation for binding within the kinase domain. acs.org It is a structural isostere of the natural purine (B94841) nucleus, making it an effective ligand for biopolymers. acs.org

The Azepane Linker : A racemic 3-substituted azepane linker connects the benzimidazole core to the covalent warhead. nih.govresearchgate.net This linker plays a crucial role in positioning the warhead to interact with key residues in the target protein. aurigeneservices.com

The Dimethylamino Crotonamide "Warhead" : This Michael acceptor group is designed to form an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR protein. nih.govamegroups.org The dimethylamino group itself is considered optimal for many covalent pan-EGFR inhibitors, contributing to improved solubility and bioavailability. nih.govresearchgate.netresearchgate.net

The Chloro Substituent : A chloro group on the benzene (B151609) ring of the benzimidazole nucleus enhances the molecule's affinity for EGFR and contributes to better solubility and oral bioavailability. nih.govresearchgate.netmdpi.com

The Pyridine (B92270) Carboxamide Group : Attached to the 2-amino position of the benzimidazole, this group engages in crucial hydrogen bonding interactions within the hinge region of the kinase. aurigeneservices.com

Together, these motifs create a molecule optimized for selective and high-affinity binding to mutant forms of the epidermal growth factor receptor (EGFR). nih.govresearchgate.net While Nazartinib is a racemic mixture, the R-enantiomer is the significantly more active component. The S-enantiomer is considered the less active form. medchemexpress.comtargetmol.combioscience.co.uk

Derivatization Strategies for Enhanced Molecular Properties

The development of Nazartinib involved extensive medicinal chemistry efforts to optimize its properties by systematically modifying its core structural components.

Modifications to the Azepane Linker and Benzimidazole Nucleus

Early discovery efforts explored various linkers to connect the benzimidazole core to the reactive moiety. A study that synthesized numerous analogues found that a racemic 3-substituted azepane linker provided superior activity, demonstrating submicromolar inhibition of the EGFR L858R-T790M mutant even without preincubation. aurigeneservices.com This highlighted the importance of the linker's structure in achieving potent inhibition. aurigeneservices.com

Substitutions on the benzimidazole nucleus were also investigated to fine-tune the molecule's potency. aurigeneservices.com As predicted by molecular modeling, introducing a methyl group at position 4 of the benzimidazole was detrimental to activity. aurigeneservices.com Conversely, methyl substitutions at positions 5 and 7 led to slight improvements in potency against the target mutant kinase, while maintaining selectivity over wild-type (WT) EGFR. aurigeneservices.com The 7-chloro substituent was ultimately selected for its contribution to solubility, bioavailability, and high affinity. nih.govresearchgate.netmdpi.com

Alterations to the Covalent Warhead (e.g., Dimethylamino Crotonamide)

The covalent warhead is the reactive part of an irreversible inhibitor, designed to form a permanent bond with its target. In Nazartinib, this is the (E)-4-(dimethylamino)but-2-enoyl group. aurigeneservices.com This moiety is a critical determinant of the drug's mechanism of action, enabling it to inactivate the kinase by covalently modifying Cys797. amegroups.org

Computational studies have identified the dimethylamino-butenoyl moiety as a potential center for bioactivation, specifically at the carbon atom located between the unsaturated system and the tertiary amine. nih.gov This suggests that modifications or substitutions at this part of the molecule could be a viable strategy in future drug design to enhance metabolic stability and potentially alter the safety profile of new derivatives. nih.gov The choice of the acrylamide-based warhead itself is a result of optimization, as it provides the necessary reactivity to form a covalent bond while being attached to a scaffold that offers selectivity for the mutant forms of EGFR. aurigeneservices.com

Substitution Effects on Kinase Selectivity and Potency

The primary goal in designing third-generation EGFR inhibitors like Nazartinib was to achieve high potency against activating mutations (like L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity. aurigeneservices.comgoogle.com The S-enantiomer of Nazartinib is noted to be less active than the R-enantiomer. medchemexpress.comtargetmol.combioscience.co.uk For instance, one study found the R-enantiomer of a 7-methyl analogue of Nazartinib demonstrated very good activity across mutant cell lines, whereas the S-enantiomer was over 200-fold less potent. aurigeneservices.com

Systematic substitutions on the benzimidazole core revealed that while a 7-methyl group could produce a potent compound, the final clinical candidate, Nazartinib, incorporates a 7-chloro substituent. nih.govaurigeneservices.com This substitution provides a balance of high potency against mutant EGFR and selectivity over the wild-type form. nih.govresearchgate.net Nazartinib is a selective inhibitor of EGFR T790M and L858R mutations. frontiersin.orgnih.gov

Below are tables summarizing the inhibitory activity of Nazartinib and related compounds against various EGFR mutations and cell lines.

| Cell Line | EGFR Mutation | Nazartinib IC₅₀ (nM) | Reference |

| H3255 | L858R | 6 | medchemexpress.com |

| HCC827 | exon 19 deletion | 2 | medchemexpress.com |

| H1975 | L858R/T790M | 4 | medchemexpress.com |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

| EGFR Mutation Status | Erlotinib (B232) IC₅₀ (nM) | Afatinib (B358) IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Nazartinib IC₅₀ (nM) | Reference |

| Wild Type | 1797 | 30 | 495 | 1031 | nih.gov |

| exon 19 deletion | 73 | 0.6 | 7.9 | 66 | nih.gov |

| L858R | 46 | 0.8 | 12 | 68 | nih.gov |

| exon 19 del + T790M | >10000 | 11 | 12 | 26 | nih.gov |

| L858R + T790M | >10000 | 12 | 11 | 22 | nih.gov |

This data illustrates Nazartinib's selectivity for mutant EGFR over wild-type, a key feature of third-generation inhibitors. nih.gov

Computational Chemistry Approaches in Drug Design

Computational methods are integral to modern drug discovery, enabling the prediction of molecular interactions and properties to guide the synthesis of more effective and selective compounds.

Quantum Chemical Calculations for Molecular Conformation

Understanding the three-dimensional conformation of a drug molecule is critical, as its shape dictates how it fits into the binding site of its target protein. Molecular docking studies were instrumental in the development of Nazartinib, helping to convert an initial high-throughput screening hit into a series of potent and selective covalent inhibitors. aurigeneservices.com

Computational studies involving the docking of enantiomers into the EGFR allosteric site have provided insights into stereochemistry's role in binding. nih.gov For one compound, it was shown that both the (R)- and (S)-enantiomers could interact favorably within the allosteric region, but through different binding modes. nih.gov The (S)-enantiomer's nitrophenylalanine portion formed a hydrogen bond with Asp855, while the (R)-enantiomer flipped its pyridine and indole (B1671886) groups to form three hydrogen bonds, including one with Asp855 and another with Lys745. nih.gov Such analyses are crucial for understanding why one enantiomer, in Nazartinib's case the R-enantiomer, is more active than the other. More advanced computational models, such as the deep learning regression model GraphEGFR, integrate graph attention mechanisms and molecular fingerprints to better predict the bioactivity of inhibitors against both wild-type and mutant EGFR proteins, offering a powerful tool for future drug design. patsnap.com

Molecular Dynamics Simulations for Dynamic Binding Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for understanding the dynamic interactions between ligands and their protein targets at an atomic level. nih.gov In the context of Nazartinib and its enantiomers, MD simulations can reveal the subtle conformational changes and binding energetics that differentiate their inhibitory activities.

While specific MD simulation studies focusing solely on the Nazartinib S-enantiomer are not extensively detailed in the public domain, the principles of such simulations are well-established. These computational models can predict the stability of the drug-receptor complex, the key amino acid residues involved in the interaction, and the influence of mutations on binding affinity. For instance, MD simulations have been successfully employed to predict the sensitivity of various EGFR exon 20 insertion mutants to different TKIs, demonstrating the predictive power of this approach. nih.gov Such simulations would be crucial in explaining why the this compound is less active by comparing its dynamic binding profile to that of the active R-enantiomer within the EGFR ATP-binding pocket. medchemexpress.comtargetmol.com

De Novo Design and Virtual Screening for Novel Analogues

The quest for more potent and selective EGFR inhibitors is an ongoing effort in medicinal chemistry, often employing computational strategies like de novo design and virtual screening. researchgate.netnih.gov These methods are instrumental in identifying novel molecular scaffolds and optimizing existing ones to improve their therapeutic profiles.

De novo design algorithms can generate novel molecular structures with the potential to bind to a specific target, such as the EGFR kinase domain. This approach, guided by the structural information of the target's binding site, can lead to the discovery of entirely new classes of inhibitors. researchgate.net

Virtual screening, on the other hand, involves the computational screening of large libraries of chemical compounds to identify those with a high likelihood of binding to the target protein. nih.govacs.org This high-throughput method allows for the rapid identification of promising hit compounds that can then be synthesized and evaluated experimentally. For example, a two-track virtual screening approach has been used to discover inhibitors selective for the EGFR del19/T790M/C797S mutant. researchgate.net

Development of Structure-Activity Relationships for Specific EGFR Mutants

The clinical efficacy of EGFR inhibitors is intrinsically linked to their ability to target specific mutations within the EGFR gene that drive tumor growth while sparing the wild-type (WT) protein. The development of Nazartinib and other third-generation TKIs has been heavily reliant on understanding the SAR against these clinically relevant mutants.

L858R and T790M Mutations

The L858R mutation in exon 21 is a common activating mutation, while the T790M mutation in exon 20 is the most frequent mechanism of acquired resistance to first- and second-generation EGFR TKIs. nih.gov Nazartinib was specifically designed to be a potent inhibitor of EGFR harboring the T790M mutation. rsc.orgrsc.org It demonstrates significant inhibitory activity against both the single L858R mutant and the double mutant (L858R/T790M), while showing significantly less activity against WT EGFR. rsc.orgrsc.org This selectivity is a key feature of third-generation inhibitors. The SAR studies leading to Nazartinib's discovery involved optimizing the molecule to fit into the ATP-binding pocket of the T790M-mutated EGFR, where the "gatekeeper" threonine residue is replaced by a bulkier methionine. researchgate.net

| EGFR Mutation | Nazartinib IC50 (nM) | Reference |

| L858R/T790M | 4 | medchemexpress.com |

| L858R | - | |

| T790M | - | |

| Wild-Type | - |

Data for L858R and T790M single mutations, and Wild-Type EGFR with Nazartinib are not explicitly provided in the search results. The table reflects the potent inhibition of the double mutant.

Exon 20 Insertions

EGFR exon 20 insertions represent a heterogeneous group of mutations that are generally associated with resistance to first- and second-generation TKIs. nih.govmdpi.com Preclinical studies have indicated that Nazartinib may have potential benefits for certain exon 20 insertion mutations. amegroups.org However, the efficacy can vary depending on the specific type of insertion. oncotarget.com For instance, in Ba/F3 cells expressing EGFR with an A763_Y764insFQEA insertion, Nazartinib showed a comparable selectivity index to other EGFR TKIs. oncotarget.com Further research is needed to fully elucidate the SAR of Nazartinib against the diverse landscape of exon 20 insertions. mdpi.com

| EGFR Exon 20 Insertion Mutant | Nazartinib Efficacy | Reference |

| A763_Y764insFQEA | Similar efficacy to other TKIs in vitro | oncotarget.com |

| Various | Potential benefits in preclinical studies | amegroups.org |

C797S Mutation

The emergence of the C797S mutation is a primary mechanism of acquired resistance to third-generation irreversible EGFR inhibitors like Nazartinib. nih.govbiomolther.org This mutation replaces the cysteine residue at position 797 with a serine, which prevents the covalent bond formation that is the hallmark of these inhibitors. nih.gov Consequently, Nazartinib and other irreversible TKIs lose their efficacy against EGFR harboring the C797S mutation, particularly when it occurs in cis with the T790M mutation. biomolther.org The development of fourth-generation, reversible EGFR inhibitors is a key strategy to overcome this resistance mechanism. nih.govnih.gov

| EGFR Mutation | Nazartinib Efficacy | Reference |

| L858R/T790M/C797S | Ineffective | nih.gov |

| del19/T790M/C797S | Ineffective | nih.gov |

Mechanisms of Acquired Resistance to Nazartinib S Enantiomer in Preclinical Models

EGFR-Dependent Resistance Mechanisms

EGFR-dependent resistance to nazartinib (B611988) primarily involves the acquisition of additional mutations in the EGFR gene that interfere with the drug's ability to bind to its target.

Emergence of Tertiary EGFR Mutations (e.g., C797S)

A key mechanism of acquired resistance to covalent EGFR inhibitors like nazartinib is the emergence of a tertiary mutation at the Cys797 residue, most commonly a substitution to serine (C797S). oncotarget.comresearchgate.net Nazartinib forms a covalent bond with this cysteine residue in the ATP binding pocket of EGFR, which is crucial for its irreversible inhibition. oncotarget.com The C797S mutation prevents this covalent binding, thereby rendering the inhibitor ineffective. oncotarget.comresearchgate.net

Preclinical models have demonstrated that cells harboring the C797S mutation in addition to the initial sensitizing and T790M mutations are resistant to nazartinib. oncotarget.com The allelic context of the C797S mutation—whether it is on the same allele (in cis) or a different allele (in trans) as the T790M mutation—is a critical determinant of sensitivity to subsequent TKI therapies. biomolther.org When C797S and T790M are in cis, the cells are resistant to all generations of EGFR TKIs. biomolther.org However, if they are in trans, a combination of first- and third-generation TKIs may still be effective. biomolther.org The development of fourth-generation EGFR TKIs aims to overcome the challenge posed by the C797S mutation. amegroups.org

EGFR Amplification

Amplification of the mutant EGFR allele is another mechanism of on-target resistance. This leads to an increased number of EGFR receptors on the cell surface, which can overwhelm the inhibitory capacity of the drug at standard concentrations. While less common than the C797S mutation, EGFR amplification has been reported as a resistance mechanism to third-generation EGFR TKIs. oncotarget.com

EGFR-Independent Bypass Pathway Activation

In EGFR-independent resistance, cancer cells activate alternative signaling pathways to maintain their growth and survival, effectively bypassing the EGFR blockade imposed by nazartinib.

MET Amplification/Activation

Amplification and subsequent activation of the MET proto-oncogene is a well-established mechanism of acquired resistance to EGFR TKIs, including third-generation inhibitors. oncotarget.comnih.govascopubs.org MET is a receptor tyrosine kinase that, when amplified, can drive downstream signaling through pathways such as PI3K/AKT and MAPK, which overlap with EGFR signaling. e-crt.org

Studies have shown that MET amplification can occur in 5-26% of patients with EGFR-TKI-resistant non-small cell lung cancer (NSCLC). ulpgc.es In preclinical models, the combination of nazartinib with a MET inhibitor, such as capmatinib, has shown to be an effective strategy to overcome this resistance mechanism. ulpgc.esnih.gov

HER2 Amplification

Amplification of the ERBB2 gene, which encodes for the Human Epidermal Growth Factor Receptor 2 (HER2), is another bypass track that can confer resistance to EGFR TKIs. nih.govnih.gov HER2 belongs to the same ErbB family of receptor tyrosine kinases as EGFR. nih.gov Overexpression of HER2 due to gene amplification can lead to the activation of downstream signaling pathways, similar to MET amplification, thereby sustaining cell proliferation despite EGFR inhibition. nih.govnih.gov HER2 amplification has been observed in a subset of EGFR-mutant lung cancers with acquired resistance to TKIs and is often mutually exclusive with the T790M mutation. nih.gov

IGF-1R Activation

Activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) has also been identified as a mechanism of acquired resistance to EGFR TKIs. oncotarget.comnih.gov IGF-1R signaling can activate both the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. oncotarget.com Preclinical studies have shown that in some EGFR-mutant cell lines, resistance to third-generation TKIs is associated with increased IGF-1R phosphorylation. nih.govnih.gov The inhibition of IGF-1R, in combination with an EGFR TKI, has been shown to restore sensitivity in these resistant cells. nih.govnih.gov

Summary of Resistance Mechanisms

The following table summarizes the key mechanisms of acquired resistance to Nazartinib S-enantiomer identified in preclinical models.

| Category | Mechanism | Description | Key Findings in Preclinical Models | Citations |

| EGFR-Dependent | Tertiary EGFR Mutations (C797S) | Mutation at the covalent binding site of nazartinib, preventing irreversible inhibition. | Cells with C797S mutation show resistance. Allelic context (cis vs. trans) with T790M is critical for subsequent treatment strategies. | oncotarget.comresearchgate.netbiomolther.org |

| EGFR Amplification | Increased copy number of the mutant EGFR allele. | Leads to higher levels of the target protein, overwhelming the inhibitor. | oncotarget.com | |

| EGFR-Independent | MET Amplification/Activation | Increased copy number and activation of the MET receptor tyrosine kinase. | Activates bypass signaling pathways (PI3K/AKT, MAPK). Combination with MET inhibitors can overcome resistance. | oncotarget.comnih.govascopubs.orgulpgc.esnih.gov |

| HER2 Amplification | Increased copy number of the ERBB2 gene. | Overexpression of HER2 activates downstream signaling, bypassing EGFR blockade. Often mutually exclusive with T790M. | nih.govnih.govnih.gov | |

| IGF-1R Activation | Increased phosphorylation and activation of the IGF-1 Receptor. | Activates PI3K/AKT and MAPK pathways. Combination with IGF-1R inhibitors can restore sensitivity. | oncotarget.comnih.govoncotarget.comnih.gov |

Other Receptor Tyrosine Kinase Activation

Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like Nazartinib frequently involves the activation of alternative signaling pathways, often driven by other receptor tyrosine kinases (RTKs). This "bypass signaling" allows cancer cells to circumvent the EGFR blockade and maintain downstream proliferative and survival signals. frontiersin.orgmdpi.com

MET Amplification: One of the most well-documented bypass tracks is the amplification and subsequent hyperactivation of the MET receptor tyrosine kinase. frontiersin.org In preclinical models of acquired resistance to Nazartinib (EGF816), activation of c-MET has been explicitly demonstrated. For instance, in a mouse xenograft model using HCC827 cells that developed resistance to EGF816, phospho-RTK array analysis revealed significant activation of c-MET in the resistant tumors compared to the parental, sensitive tumors. nih.gov This MET-driven signaling can reactivate key downstream pathways such as the PI3K/AKT pathway, often through phosphorylation of HER3 (ERBB3), thereby sustaining tumor cell survival despite the continued inhibition of EGFR. frontiersin.orgmdpi.com

Other RTKs: While MET is a prominent mechanism, preclinical studies investigating resistance to third-generation EGFR TKIs have identified other RTKs that can act as bypass pathways. These include:

AXL: Activation of the AXL receptor tyrosine kinase has been reported to mediate resistance to EGFR TKIs. mdpi.commdpi.com This can occur through various mechanisms, including the suppression of negative feedback loops, leading to AXL heterodimerization with EGFR or other ERBB family members like HER3. mdpi.com

FGFR1: An autocrine loop involving Fibroblast Growth Factor 2 (FGF2) and its receptor, FGFR1, has been identified as a resistance mechanism in some preclinical models. nih.gov

IGF-1R: The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway has been implicated in resistance to EGFR inhibitors, where it can trigger epithelial-to-mesenchymal transition (EMT) and reactivate PI3K/AKT and MAPK signaling. oaepublish.comoncotarget.comoncotarget.com

HER2 (ERBB2): Amplification of HER2, another member of the ERBB family, is a known bypass mechanism that can reactivate downstream signaling parallel to the inhibited EGFR. mdpi.comnih.gov

Table 1: Preclinical Findings on RTK Bypass Track Activation in Resistance to Third-Generation EGFR TKIs This table summarizes general findings for third-generation EGFR TKIs, including specific data for Nazartinib (EGF816) where available.

| Resistance Mechanism | Preclinical Model System | Key Findings | Reference(s) |

|---|---|---|---|

| c-MET Activation | HCC827 Mouse Xenograft (EGF816-resistant) | Phospho-RTK array showed c-MET activation in resistant tumors. | nih.gov |

| MET Amplification | PC9 Mouse Xenograft (Rociletinib-resistant) | Genomic and biochemical analysis revealed MET amplification as the sole resistance mechanism. | frontiersin.org |

| AXL Activation | NSCLC cell lines (Osimertinib-resistant) | AXL activation sustained MAPK and AKT pathways; inhibition of AXL overcame resistance. | mdpi.commdpi.com |

| FGFR1 Activation | PC9 cell line model | An FGF2-FGFR1 autocrine loop was identified as a resistance mechanism. | nih.gov |

Downstream Signaling Pathway Aberrations (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR Pathway Hyperactivation)

Even with effective on-target EGFR inhibition by Nazartinib, cancer cells can develop resistance by acquiring alterations in downstream signaling molecules. These aberrations render the pathways constitutively active, making them independent of upstream EGFR signaling. researchgate.netamegroups.org

RAS/RAF/MEK/ERK (MAPK) Pathway: Hyperactivation of the MAPK pathway is a common theme in TKI resistance. amegroups.org While mutations in KRAS are more commonly associated with primary resistance, activation of this pathway can also be an acquired mechanism. oaepublish.com In preclinical models of resistance to third-generation EGFR TKIs, amplification of the MAPK1 gene (encoding ERK2) has been identified. amegroups.org This leads to increased ERK signaling, which promotes cell proliferation and survival. Studies using Ba/F3 cells engineered to express EGFR mutations demonstrated that while Nazartinib effectively inhibited the phosphorylation of EGFR, AKT, and ERK in sensitive cells, it failed to suppress ERK and AKT phosphorylation in resistant counterparts. oncotarget.com

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is another critical downstream cascade that is frequently dysregulated in resistant tumors. Acquired mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, have been reported in about 5% of patients with acquired resistance and are shown in preclinical studies to confer resistance by constitutively activating AKT. amegroups.org Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, can also lead to its hyperactivation and contribute to TKI resistance. amegroups.org

Histological and Phenotypic Transformations (e.g., Small Cell Lung Cancer Transformation)

A more dramatic mechanism of resistance involves a fundamental change in the tumor's cellular identity, known as histological or phenotypic transformation. In this process, the adenocarcinoma cell lineage can switch to a different histology that is no longer dependent on EGFR signaling. nih.govfrontiersin.org

Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their characteristics, such as cell-to-cell adhesion, and acquire properties of migratory and invasive mesenchymal cells. oncotarget.com In the context of TKI resistance, EMT is often associated with the activation of bypass pathways like AXL or IGF-1R. mdpi.comoncotarget.com Preclinical models of resistance to third-generation EGFR TKIs have shown features of EMT, including the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin. frontiersin.org

Small Cell Lung Cancer (SCLC) Transformation: A subset of EGFR-mutant non-small cell lung cancers (NSCLC) can transform into SCLC, a neuroendocrine tumor type that is not driven by EGFR signaling and is inherently resistant to EGFR TKIs. nih.govfrontiersin.org This transformation has been observed in patients who relapse on EGFR inhibitors. nih.gov While this is a recognized clinical resistance mechanism, SCLC transformation has not been reported in preclinical models of resistance to third-generation EGFR TKIs to date. frontiersin.org

Strategies to Overcome Preclinical Resistance: Rational Combination Therapies

The understanding of these resistance mechanisms provides a clear rationale for developing combination therapies to prevent or overcome resistance. The strategy is to co-target the primary oncogenic driver (mutant EGFR) and the newly activated resistance pathway. nih.gov

Targeting MET: Given the prevalence of MET activation as a bypass track, combining Nazartinib with a MET inhibitor is a logical and effective strategy. Preclinical studies have validated this approach. In a mouse xenograft model of EGF816 resistance driven by c-MET activation, treatment with the MET inhibitor INC280 (Capmatinib) alone or in combination with EGF816 was assessed. The combination therapy resulted in durable antitumor efficacy, causing significant tumor regression where either agent alone was insufficient. nih.gov Clinical trials have subsequently been initiated to evaluate the combination of Nazartinib and Capmatinib in patients with EGFR-mutated NSCLC. mdpi.comulpgc.es

Targeting Downstream Pathways: For resistance driven by downstream pathway activation, combining EGFR inhibitors with MEK or PI3K/AKT inhibitors is a potential strategy. Preclinical work has shown that resistance due to MAPK1 amplification can be overcome by the addition of a MEK inhibitor. amegroups.org

Targeting Other Bypass Pathways: Combination strategies are also being explored for other bypass mechanisms. For example, the SHP2 inhibitor TNO155 has shown efficacy in preclinical models of EGFR TKI resistance and demonstrates synergistic effects when combined with Nazartinib in cell proliferation assays. researchgate.net

Table 2: Preclinical Combination Strategies to Overcome Nazartinib (EGF816) Resistance

| Combination Therapy | Preclinical Model System | Rationale | Key Findings | Reference(s) |

|---|---|---|---|---|

| Nazartinib (EGF816) + INC280 (Capmatinib) | EGF816-resistant HCC827 mouse xenograft (MET-activated) | Target both EGFR and the MET bypass pathway. | Combination treatment led to significant and durable tumor regression. | nih.gov |

| Nazartinib + TNO155 (SHP2 Inhibitor) | PC-14 and NCI-H1975 cell lines | Block RTK signaling by inhibiting the downstream phosphatase SHP2. | Combination showed synergistic antiproliferative effects. | researchgate.net |

Advanced Analytical and Computational Methodologies in Nazartinib S Enantiomer Research

In Vitro Metabolic Profiling and Metabolite Identification (Excluding Human PK)

The in vitro metabolism of Nazartinib (B611988) has been explored to understand its biotransformation pathways and potential for the formation of reactive metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Characterization

A sensitive and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the characterization of Nazartinib (NZT) and its metabolites in human liver microsomes (HLMs). nih.govnih.gov This technique is crucial for separating and identifying metabolic products. In one study, the metabolic stability of Nazartinib was assessed, revealing key pharmacokinetic parameters. nih.govnih.gov

The intrinsic clearance and in vitro half-life of Nazartinib were determined to be 46.48 mL/min/kg and 17.44 minutes, respectively. nih.govnih.gov These findings suggest a moderate extraction ratio for the compound. The UPLC-MS/MS method demonstrated linearity over a concentration range of 1 to 3000 ng/mL, with a lower limit of quantification (LLOQ) of 0.39 ng/mL, indicating high sensitivity. nih.govnih.gov

| Metabolic Stability Parameter | Value | Source |

| Intrinsic Clearance (Clint) | 46.48 mL/min/kg | nih.govnih.gov |

| In Vitro Half-life (t1/2) | 17.44 min | nih.govnih.gov |

Reactive Metabolite Trapping and Characterization

The investigation into the bioactivation of Nazartinib has involved the use of trapping agents to capture and identify reactive metabolites. These unstable intermediates are often implicated in drug-induced toxicities. Studies on similar compounds, and mentions in the context of Nazartinib research, suggest that trapping agents like potassium cyanide (KCN) and glutathione (B108866) (GSH) are employed to stabilize reactive species for detection by LC-MS/MS. researchgate.netresearchgate.net

For Nazartinib, there is an indication that the piperazine (B1678402) ring could undergo bioactivation to form reactive iminium ions. researchgate.net While direct studies on Nazartinib's reactive metabolites are not extensively detailed, the methodology is a standard approach in drug metabolism studies to assess the potential for covalent binding to cellular macromolecules. researchgate.net

In Silico Prediction of Metabolic Lability and Bioactivation Pathways

Computational tools are instrumental in predicting the metabolic fate of drug candidates early in the development process. For Nazartinib, software such as the StarDrop package, which includes the P450 and DEREK modules, has been utilized to predict metabolic lability and identify potential structural alerts for toxicity. nih.govnih.gov